4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid
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Overview
Description
4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid is a complex organic compound that features a hydrazone linkage and a chlorophenoxy group
Preparation Methods
The synthesis of 4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 3-chlorophenoxyacetic acid: This is achieved by reacting 3-chlorophenol with chloroacetic acid under basic conditions.
Acylation: The 3-chlorophenoxyacetic acid is then acylated with hydrazine to form the corresponding hydrazide.
Condensation: The hydrazide is then condensed with 4-formylbenzoic acid under acidic conditions to form the final product, this compound.
Chemical Reactions Analysis
4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Materials Science: It is explored for use in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a tool for studying enzyme mechanisms or cellular processes.
Mechanism of Action
The mechanism of action of 4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit or activate certain enzymes. Additionally, the chlorophenoxy group can interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid can be compared with similar compounds such as:
4-chlorophenoxyacetic acid: This compound is a simpler analog with similar herbicidal properties but lacks the hydrazone linkage.
2,4-dichlorophenoxyacetic acid: Another herbicide with a similar structure but different substitution pattern, leading to distinct biological activities.
4-[(Z)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid: A closely related compound with a different position of the chlorine atom, which can result in variations in reactivity and biological effects.
Properties
IUPAC Name |
4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c17-13-2-1-3-14(8-13)23-10-15(20)19-18-9-11-4-6-12(7-5-11)16(21)22/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSKUMXVGOZLGA-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C\C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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